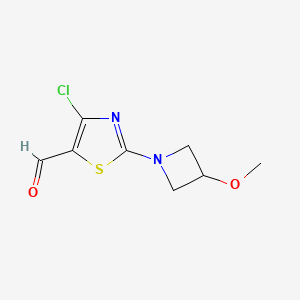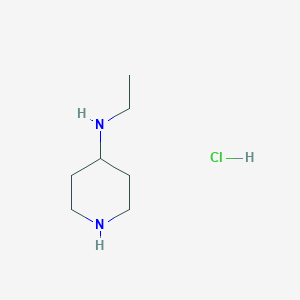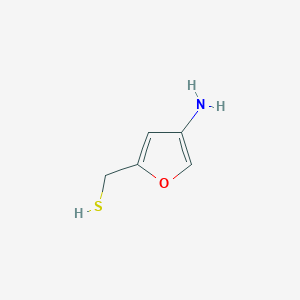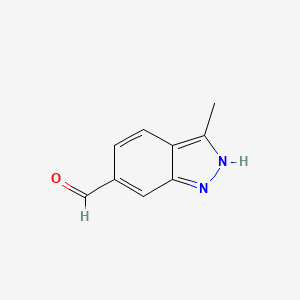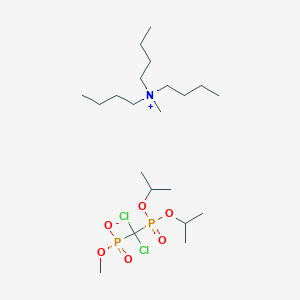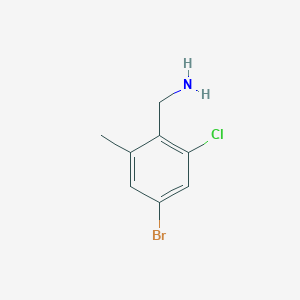![molecular formula C5HCl2IN4 B13146352 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by the presence of chlorine and iodine atoms at the 5, 7, and 3 positions, respectively
Métodos De Preparación
The synthesis of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated pyrimidines under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the iodination process .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide and sodium borohydride are typically used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. Palladium-based catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs).
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biological studies to understand the role of specific enzymes and pathways in cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes, which are crucial for cell cycle progression.
Comparación Con Compuestos Similares
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains an amino group, which alters its biological activity and chemical properties.
5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine: The presence of an ethyl group changes its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C5HCl2IN4 |
|---|---|
Peso molecular |
314.90 g/mol |
Nombre IUPAC |
5,7-dichloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5HCl2IN4/c6-3-1-2(4(8)12-11-1)9-5(7)10-3/h(H,11,12) |
Clave InChI |
CUIWCIYNSADTEQ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NN=C1C(=NC(=N2)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




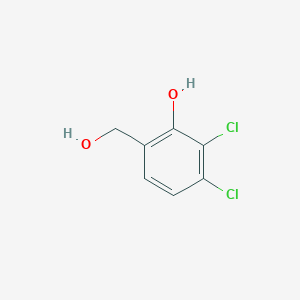
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)


